molecular formula C14H15BO2 B13408872 2',5'-Dimethylbiphenyl-2-ylboronic acid

2',5'-Dimethylbiphenyl-2-ylboronic acid

Cat. No.: B13408872
M. Wt: 226.08 g/mol
InChI Key: JZLIJDPZVTVSGZ-UHFFFAOYSA-N
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Description

2’,5’-Dimethylbiphenyl-2-ylboronic acid is an organoboron compound with the molecular formula C14H15BO2. It is a derivative of biphenyl, where the boronic acid group is attached to the second carbon of one phenyl ring, and two methyl groups are attached to the second and fifth carbons of the other phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethylbiphenyl-2-ylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of 2’,5’-Dimethylbiphenyl-2-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethylbiphenyl-2-ylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2’,5’-Dimethylbiphenyl-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

2’,5’-Dimethylbiphenyl-2-ylboronic acid can be compared with other boronic acids used in Suzuki-Miyaura coupling, such as phenylboronic acid and 4-methoxyphenylboronic acid. While all these compounds serve as aryl donors in cross-coupling reactions, 2’,5’-Dimethylbiphenyl-2-ylboronic acid offers unique advantages:

List of Similar Compounds

Properties

Molecular Formula

C14H15BO2

Molecular Weight

226.08 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)phenyl]boronic acid

InChI

InChI=1S/C14H15BO2/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15(16)17/h3-9,16-17H,1-2H3

InChI Key

JZLIJDPZVTVSGZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=C(C=CC(=C2)C)C)(O)O

Origin of Product

United States

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